Retained Potency on Steroid-Insensitive A110P Mutant EcR
RG-102240 demonstrates a 6.5-fold increase in binding affinity (IC50) for the A110P mutant of the CfEcR ligand-binding domain compared to wild-type, a property not shared by steroid ligands. This differential activity enables orthogonal gene switch design [1].
| Evidence Dimension | Ligand Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 13 nM (A110P mutant) |
| Comparator Or Baseline | RG-102240 (Wild-type): 85 nM; Ponasterone A (PonA, A110P mutant): >1 mM |
| Quantified Difference | 6.5-fold higher affinity for mutant vs. WT; >77,000-fold higher affinity vs. PonA on mutant |
| Conditions | [³H]-RH-2485 competition binding assay with purified GST:CfE(DEF) and GST:CfU(A-F) proteins |
Why This Matters
This data is essential for selecting the correct ligand for orthogonal gene switch systems requiring a steroid-insensitive EcR mutant to avoid cross-activation by endogenous hormones.
- [1] Kumar MB, et al. A single point mutation in ecdysone receptor leads to increased ligand specificity: implications for gene switch applications. Proc Natl Acad Sci U S A. 2002 Nov 12;99(23):14710-5. View Source
